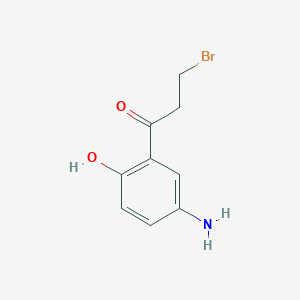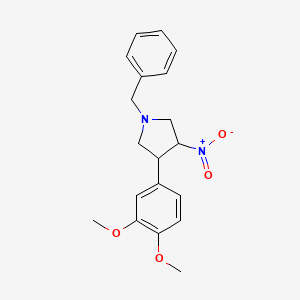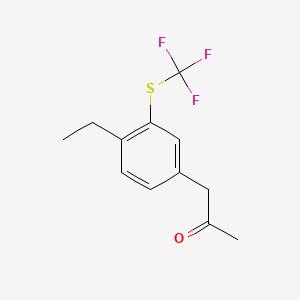
2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an acetyl group, a fluorine atom, and a nitro group attached to the benzene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester typically involves multiple steps. One common route starts with the nitration of a fluorinated benzene derivative to introduce the nitro group. This is followed by acetylation to add the acetyl group and esterification to form the methyl ester. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration, acetylation, and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester
- 5-Fluoro-N,2-dimethylbenzamide
Uniqueness
2-Acetyl-5-fluoro-3-nitrobenzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an acetyl group and a nitro group on the benzene ring, along with a fluorine atom, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8FNO5 |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
methyl 2-acetyl-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C10H8FNO5/c1-5(13)9-7(10(14)17-2)3-6(11)4-8(9)12(15)16/h3-4H,1-2H3 |
Clave InChI |
BLYUJXQMBPMWTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)



![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)





![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
